(3-Chloro-6-methoxypyridin-2-yl)methanamine
Overview
Description
“(3-Chloro-6-methoxypyridin-2-yl)methanamine” is a specialty chemical with the CAS number 1060810-37-8 . It is used for pharmaceutical testing and as a reference standard for accurate results .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H9ClN2O . The molecular weight is 172.61 .Scientific Research Applications
Synthesis and Medicinal Chemistry
(3-Chloro-6-methoxypyridin-2-yl)methanamine and its derivatives have been explored for various synthetic and medicinal applications. A notable example includes its use in the synthesis of Lycopodium alkaloids, specifically in the total synthesis of lycoposerramine R, highlighting its role as a masked pyridone. This process demonstrated the compound's utility in creating complex molecular architectures via key synthetic strategies, such as the Eschenmoser Claisen rearrangement (Bisai & Sarpong, 2010). Furthermore, derivatives of this compound have been explored as potent and selective antagonists for therapeutic targets, such as the alpha(v)beta(3) receptor, indicating their potential in drug development for conditions like osteoporosis (Hutchinson et al., 2003).
Catalysis and Polymerization
Research has also delved into the catalytic capabilities of complexes derived from this compound. For instance, zinc(II) complexes bearing iminopyridines derived from this compound have shown efficiency in initiating the ring-opening polymerization of rac-lactide, indicating a preference for producing heterotactic polylactide. This application underscores the versatility of methoxypyridines in polymer science and catalysis (Kwon et al., 2015).
Antimicrobial Activities
The antimicrobial potential of this compound derivatives has been a subject of interest. A series of new quinoline derivatives carrying a 1,2,3-triazole moiety synthesized from this compound have demonstrated moderate to very good antibacterial and antifungal activities. Such findings point to the role of methoxypyridine derivatives in developing new antimicrobial agents, offering a promising approach to combating infectious diseases (Thomas, Adhikari & Shetty, 2010).
Materials Science and Luminescence
In materials science, this compound derivatives have found applications in designing luminescent materials. For example, complexes incorporating this motif have been used to target biological entities, such as mitochondria, for imaging purposes, illustrating the compound's potential in developing novel luminescent agents for biological and materials science applications (Amoroso et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(3-chloro-6-methoxypyridin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-7-3-2-5(8)6(4-9)10-7/h2-3H,4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWZLQMVAJNDTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734360 | |
Record name | 1-(3-Chloro-6-methoxypyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-37-8 | |
Record name | 1-(3-Chloro-6-methoxypyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70734360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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